molecular formula C14H16N2O2 B2726253 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide CAS No. 385385-45-5

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide

Cat. No.: B2726253
CAS No.: 385385-45-5
M. Wt: 244.294
InChI Key: NHNCQZJTQJLQAU-UHFFFAOYSA-N
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Description

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methyl Groups: The methyl groups at positions 2 and 8 can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Amide Group: The final step involves the acylation of the quinoline derivative with N-methylacetamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal properties.

    Antimalarial Drugs: Compounds like chloroquine and quinine are well-known antimalarial agents.

Medicine

    Anticancer Agents: Some quinoline derivatives have shown potential as anticancer agents.

    Anti-inflammatory Drugs: They are also investigated for their anti-inflammatory properties.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

    Materials Science: They are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide would depend on its specific application. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, and DNA. They can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial agent.

    Chloroquine: Another antimalarial drug.

    Quinoline: The parent compound of the quinoline family.

Uniqueness

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-5-4-6-11-12(17)7-10(2)16(14(9)11)8-13(18)15-3/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNCQZJTQJLQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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